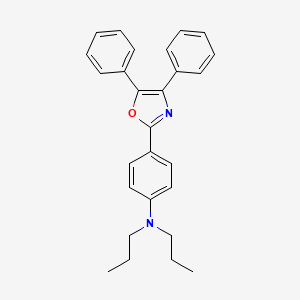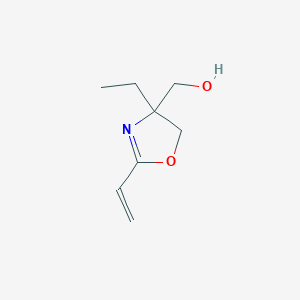
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrole ring and a pyrazolone moiety, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one typically involves the condensation of pyrrole-2-carbaldehyde with 3-ethoxy-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is often carried out in an ethanol solvent with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar in structure but contains a pyridine ring instead of a pyrazolone moiety.
N-(1H-pyrrol-2-yl)methylene)-4-methylaniline: Contains an aniline group instead of an ethoxy group.
Uniqueness
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is unique due to the presence of both pyrrole and pyrazolone rings, which confer distinct chemical reactivity and biological activity. Its ethoxy group also differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(4E)-3-ethoxy-4-(1H-pyrrol-2-ylmethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10-8(9(14)12-13-10)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,14)/b8-6- |
Clé InChI |
UUBQRJCMXFCUPO-VURMDHGXSA-N |
SMILES isomérique |
CCOC\1=NNC(=O)/C1=C/C2=CC=CN2 |
SMILES canonique |
CCOC1=NNC(=O)C1=CC2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
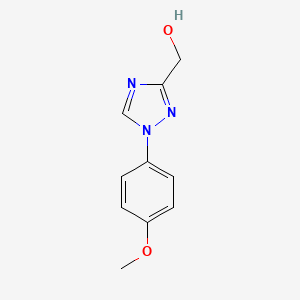



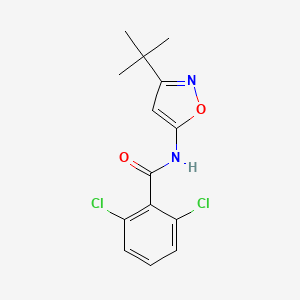

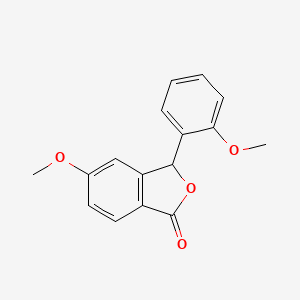
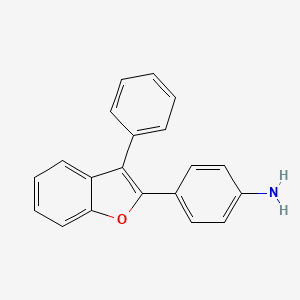
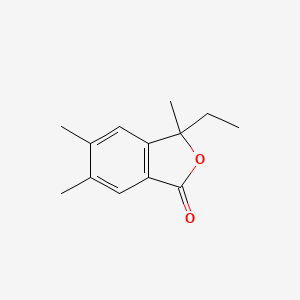
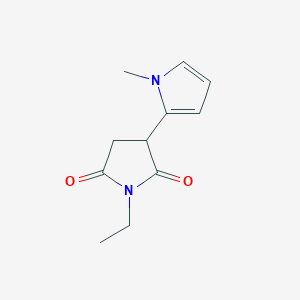
![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
